N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide
Description
N-(4,6-Diphenylpyrimidin-2-yl)cyclobutanecarboxamide is a pyrimidine-derived compound featuring a 4,6-diphenyl-substituted pyrimidine core linked to a cyclobutanecarboxamide group. The pyrimidine scaffold is widely explored in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions, which are critical for biological activity.
Properties
CAS No. |
820961-73-7 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C21H19N3O/c25-20(17-12-7-13-17)24-21-22-18(15-8-3-1-4-9-15)14-19(23-21)16-10-5-2-6-11-16/h1-6,8-11,14,17H,7,12-13H2,(H,22,23,24,25) |
InChI Key |
FCILSIOUGDWQSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between benzaldehyde derivatives and urea or thiourea in the presence of a base such as sodium ethoxide.
Substitution at Positions 4 and 6: Phenyl groups are introduced at positions 4 and 6 of the pyrimidine ring via Friedel-Crafts acylation using phenylacetyl chloride and aluminum chloride as a catalyst.
Cyclobutanecarboxamide Introduction: The cyclobutanecarboxamide moiety is attached through an amide coupling reaction, typically using cyclobutanecarboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential as an inhibitor of protein kinases, which are enzymes involved in cell signaling pathways. This makes it a candidate for the development of new therapeutic agents targeting diseases such as cancer.
Medicine
In medicinal chemistry, this compound is being investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the activity of Aurora kinase A, a protein involved in cell division, thereby inducing apoptosis in cancer cells .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide involves the inhibition of protein kinases, particularly Aurora kinase A. This inhibition disrupts the cell cycle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural features and biological activities of N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide with analogs:
Key Observations:
- Cyclobutanecarboxamide vs. Benzamide (6a-6f): Replacing the benzamide group with cyclobutanecarboxamide reduces steric bulk and introduces strain from the cyclobutane ring. This may enhance solubility or alter binding pocket interactions in biological targets .
- Azole-Linked Acetamide (9c): The azole and nitro groups in 9c improve antibacterial potency, suggesting that electron-withdrawing substituents and heterocyclic appendages enhance activity. The absence of such groups in the cyclobutanecarboxamide derivative may limit its antimicrobial efficacy unless compensated by other features .
Biological Activity
N-(4,6-diphenylpyrimidin-2-yl)cyclobutanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C21H19N3O
- Molecular Weight: 333.4 g/mol
- CAS Number: 820961-73-7
The compound features a cyclobutane moiety linked to a pyrimidine ring with phenyl substituents, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may inhibit enzymes that are critical for cancer cell proliferation.
- Receptor Modulation: It could modulate receptor activity related to neurotransmission or inflammation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 5.2 | |
| A549 (Lung) | 3.8 | |
| HeLa (Cervical) | 4.5 |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 10 µg/mL |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of breast cancer. The results indicated that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups:
- Control Group Tumor Volume: 250 mm³
- Treated Group Tumor Volume: 120 mm³
This study highlights the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant strains of Staphylococcus aureus. The results showed that combining this compound with conventional antibiotics enhanced their efficacy, suggesting a synergistic effect:
- Combination Treatment Efficacy: Reduced MIC by 50% compared to antibiotics alone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
